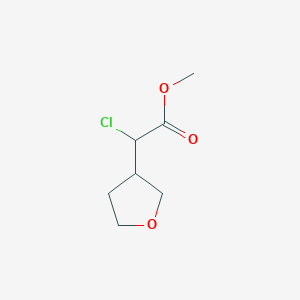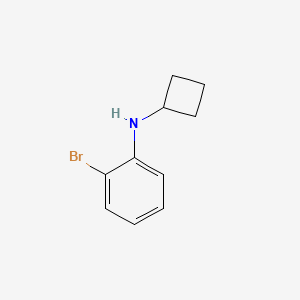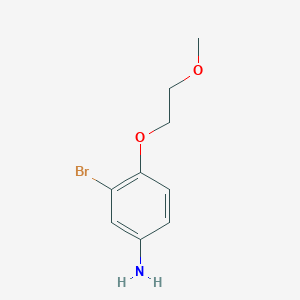![molecular formula C12H8BrN3 B1527368 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine CAS No. 1247211-53-5](/img/structure/B1527368.png)
2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine
Overview
Description
“2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine” is a chemical compound that belongs to the class of pyridine derivatives . Pyridine derivatives have been studied for their biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar pyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar pyridine derivatives have been described in the Synthesis Analysis section. The reaction involves the formation of a chalcone from 4-bromo acetophenone and vetraldehyde, which is then used to prepare a new series of pyridine derivatives .Scientific Research Applications
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been evaluated for their potential in inhibiting mild steel corrosion. Studies have shown that these compounds exhibit high inhibition performance, with certain derivatives achieving inhibition percentages of up to 90%. The compounds act as mixed-type inhibitors, with their effectiveness supported by various analytical techniques such as Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and computational approaches like Density Functional Theory (DFT) (Saady et al., 2021).
Synthesis and Chemical Reactions
Research has been conducted on the synthesis of various imidazo[4,5-b]pyridine derivatives, including the transformation of these compounds into other chemical structures through different chemical reactions. For instance, the reaction of certain derivatives with triethylamine can lead to the formation of different compounds like indoles (Khalafy et al., 2002).
Crystal Structure Analysis
Studies have also been conducted on the crystal structure of imidazo[4,5-b]pyridine derivatives. For example, analysis of the crystal structure of ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate revealed insights into the conformation and hydrogen bonding patterns of these molecules (Hjouji et al., 2016).
Pharmaceutical Research
In pharmaceutical research, imidazo[4,5-b]pyridine derivatives have been explored for their potential antimicrobial and anticancer activities. Certain compounds have shown promising antibacterial and antifungal activity, as well as anticancer activity against specific cancer cell lines (Shelke et al., 2017).
Organic Synthesis and Catalysis
These derivatives have been used in organic synthesis, demonstrating their role in facilitating various chemical reactions. For example, they have been used in palladium-catalyzed cascade reactions to create complex organic structures (Zhang et al., 2016).
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHESBDWHZMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



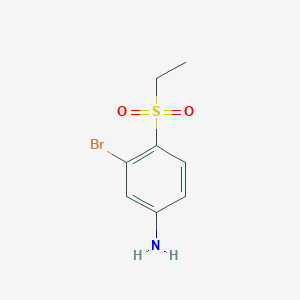

amine](/img/structure/B1527288.png)

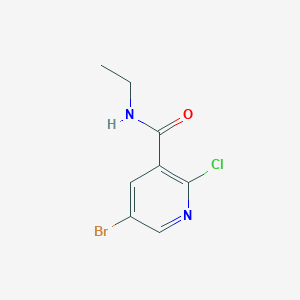
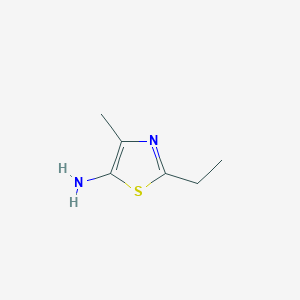
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)

![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)
